molecular formula C23H26N4O2 B5996167 5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B5996167
M. Wt: 390.5 g/mol
InChI Key: RISISJRQACDLRL-UHFFFAOYSA-N
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Description

5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidine core substituted with benzyl, methoxyphenyl, and piperazine groups

Preparation Methods

The synthesis of 5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the piperazine moiety: This can be done via a nucleophilic substitution reaction where the piperazine ring is introduced.

    Methoxylation: The methoxy group is introduced through an etherification reaction using methanol and an acid catalyst.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NaOH, NH3).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may inhibit or activate signaling pathways associated with these receptors, influencing processes like smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct binding affinities and pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-19(16-18-8-4-3-5-9-18)22(28)25-23(24-17)27-14-12-26(13-15-27)20-10-6-7-11-21(20)29-2/h3-11H,12-16H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISISJRQACDLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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